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Aurilol, a novel cytotoxic bromotriterpene polyether isolated from the sea hare Dolabella
auricularia, presents a formidable challenge in stereochemical assignment due to its complex
cyclic and acyclic systems containing multiple stereocenters, including quaternary carbons.[1]
[2] This guide provides a comprehensive overview of the determination of aurilol's intricate
three-dimensional structure, a critical aspect for its potential therapeutic applications. The
complete stereostructure was ultimately assigned through a combination of spectroscopic
analysis, chemical degradation, and, decisively, through its first asymmetric total synthesis.[1]

Initial Structure Elucidation from Natural Product

The gross structure of aurilol was initially established as a bromotriterpene containing four
ether rings through extensive spectroscopic analysis.[2] The primary challenge lay in
determining the relative and absolute configurations of its numerous stereocenters.

Relative Stereochemistry of Rings A and B

The relative stereochemistry of the A and B rings was deduced from a combination of *H-1H
coupling constants and Nuclear Overhauser Effect Spectroscopy (NOESY) data.[2] These non-
invasive NMR techniques provided insights into the spatial proximity of protons within the
molecule.
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Based on these data, the relative configuration at C3, C6, C7, and C10 was proposed as 3R,
6R, 7S, and 10R.[2]

Relative Stereochemistry of Ring C

The stereochemistry of the C ring was determined by chemical degradation. Ozonolysis of
aurilol followed by reduction and acetylation yielded two diastereomeric products. Comparison
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of the *H NMR spectra of these synthetic products with that of the natural product derivative
allowed for the assignment of the relative stereochemistry of ring C as trans.[2]

Absolute Stereochemistry

The absolute configuration of the secondary hydroxyl groups at C7 and C22 was determined
using a modified Mosher's method.[2] This chemical derivatization technique allows for the
assignment of absolute stereochemistry by analyzing the *H NMR chemical shift differences
between the (R)- and (S)-MTPA esters of the alcohol. The results established the absolute
stereochemistry of C7 as S and C22 as R.[2] Combining this with the relative stereochemistry
determined for the ring systems, the absolute configuration of five stereocenters in aurilol was
assigned as 3R, 6R, 7S, 10R, and 22R.[2]

Definitive Stereochemical Assignment through Total
Synthesis

While spectroscopic and chemical methods provided a strong foundation, the complete and
unambiguous determination of aurilol's stereostructure, particularly at the quaternary carbons
within the acyclic portions, necessitated its total synthesis.[1] The first asymmetric total
synthesis of (+)-aurilol not only confirmed the previously assigned stereocenters but also
definitively established the remaining unknown configurations.[1]

The synthetic strategy involved a highly regio- and stereocontrolled biogenetic-like formation of
the A-D ether rings.[1] This approach allowed for the precise installation of each stereocenter,
ultimately leading to a synthetic sample with identical spectroscopic data and specific rotation
to the natural product, thereby confirming the complete stereostructure of (+)-aurilol.[1] The
synthesis revealed the previously unknown relative configuration to be erythro.[1]

Experimental Protocols
Modified Mosher's Method for Absolute Stereochemistry
of C7 and C22

Objective: To determine the absolute configuration of the secondary alcohols at C7 and C22.

Procedure:
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e A sample of aurilol is dissolved in pyridine.
e The solution is divided into two equal portions.

e To one portion, (R)-(-)-a-methoxy-a-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-CI) is
added.

» To the second portion, (S)-(+)-a-methoxy-a-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-
Cl) is added.

e The reactions are allowed to proceed to completion, yielding the (S)- and (R)-MTPA esters of
aurilol, respectively.

e The products are purified by chromatography.
e 1H NMR spectra are recorded for both the (S)- and (R)-MTPA esters.

» The chemical shifts (0) of the protons adjacent to the newly formed ester linkage are
carefully measured.

e The difference in chemical shifts (Ad = &S - dR) is calculated for these protons.

o A positive Ad for protons on one side of the MTPA plane and a negative Ad for protons on
the other side allows for the assignment of the absolute configuration of the alcohol.

Diagrams
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Caption: Workflow for the stereochemical elucidation of aurilol.
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Caption: Logical flow of the modified Mosher's method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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